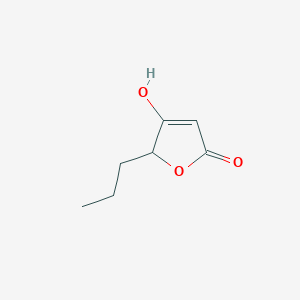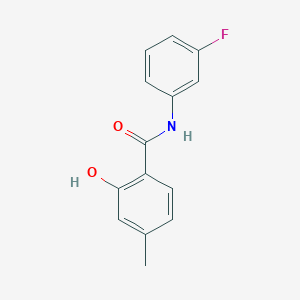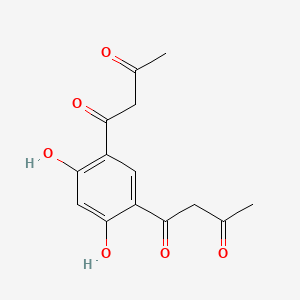
1,1'-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) is a bifunctional carbonyl compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxy groups and two butane-1,3-dione groups attached to a phenylene ring. It is commonly used in various chemical syntheses and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) can be synthesized through the acetylation of resorcinol in the presence of zinc chloride.
Industrial Production Methods
In industrial settings, the synthesis of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) follows similar principles but is scaled up to accommodate larger production volumes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Scientific Research Applications
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) involves its interaction with various molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and participate in redox reactions. These interactions are essential for its applications in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)di(butane-1,3-dione):
1,1’-(4,6-Dihydroxy-1,3-phenylene)bisethanone: Similar in structure but with ethanone groups instead of butane-1,3-dione groups, leading to different chemical properties and uses.
Uniqueness
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) is unique due to its specific arrangement of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various chemical syntheses and research applications .
Properties
CAS No. |
405260-16-4 |
|---|---|
Molecular Formula |
C14H14O6 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-5-(3-oxobutanoyl)phenyl]butane-1,3-dione |
InChI |
InChI=1S/C14H14O6/c1-7(15)3-11(17)9-5-10(12(18)4-8(2)16)14(20)6-13(9)19/h5-6,19-20H,3-4H2,1-2H3 |
InChI Key |
BBNQMBJIERXDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=C(C=C1O)O)C(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
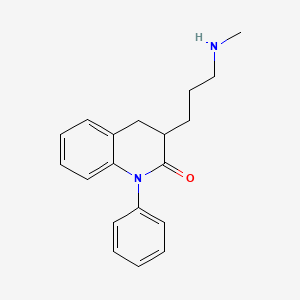
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)


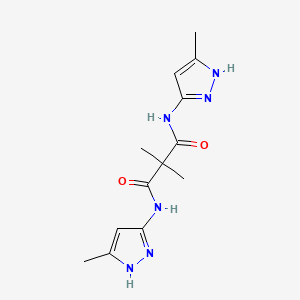
![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)
![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)

